molecular formula C13H13ClN4O2 B5461250 N-(3-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea

N-(3-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea

Cat. No. B5461250
M. Wt: 292.72 g/mol
InChI Key: RJGAPPGMPMMRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea, commonly known as CMU, is a chemical compound that has been extensively studied for its potential use in scientific research. CMU belongs to the class of urea derivatives and has been found to possess a range of interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of CMU is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. CMU has been found to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine, a building block of DNA. CMU has also been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of folate, a vitamin essential for DNA synthesis and repair.
Biochemical and physiological effects:
CMU has been found to possess a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in several types of cancer cells. CMU has also been found to inhibit the growth of several types of bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. CMU has also been found to possess antiviral properties, inhibiting the replication of several types of viruses.

Advantages and Limitations for Lab Experiments

CMU has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties have been extensively studied. CMU has also been found to possess a range of interesting biochemical and physiological effects, making it a potential candidate for use in a variety of experiments. However, CMU also has some limitations. Its mechanism of action is not fully understood, and its potential side effects have not been extensively studied.

Future Directions

There are several future directions for research on CMU. One possible direction is to further study its potential use as a herbicide. CMU has been found to possess herbicidal properties, and further research in this area could lead to the development of new, more effective herbicides. Another possible direction is to further study its potential use as an antibiotic. CMU has been found to inhibit the growth of several types of bacteria and fungi, and further research in this area could lead to the development of new antibiotics. Finally, further research is needed to fully understand the mechanism of action of CMU and its potential side effects.

Synthesis Methods

CMU can be synthesized by reacting 3-chloroaniline with 4-methoxy-6-methyl-2-aminopyrimidine in the presence of a suitable base, followed by reaction with phosgene. The resulting product is then treated with ammonia to yield CMU. The synthesis of CMU has been extensively studied, and several variations of the method have been reported in the literature.

Scientific Research Applications

CMU has been found to possess a range of interesting scientific research applications. It has been studied for its potential use as a herbicide, as well as for its antitumor and antiviral properties. CMU has also been found to inhibit the growth of several types of bacteria and fungi, making it a potential candidate for use in the development of new antibiotics.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c1-8-6-11(20-2)17-12(15-8)18-13(19)16-10-5-3-4-9(14)7-10/h3-7H,1-2H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGAPPGMPMMRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.